molecular formula C21H22N2O3 B5302817 2-(cinnamoylamino)-N-ethyl-3-(4-methoxyphenyl)acrylamide

2-(cinnamoylamino)-N-ethyl-3-(4-methoxyphenyl)acrylamide

Cat. No. B5302817
M. Wt: 350.4 g/mol
InChI Key: ZCXXZVBEJXVSNC-YHJGWEFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamoylamino)-N-ethyl-3-(4-methoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CMAEA and is a derivative of cinnamamide. CMAEA has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of CMAEA is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. CMAEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer growth and progression.
Biochemical and Physiological Effects:
CMAEA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. CMAEA has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMAEA in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using CMAEA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CMAEA. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Another area of interest is its potential use in treating other inflammatory disorders such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of CMAEA and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of CMAEA involves the reaction of cinnamic acid with ethylamine and 4-methoxybenzaldehyde. The resulting product is then subjected to acylation with acryloyl chloride. The final product is purified using column chromatography to obtain pure CMAEA.

Scientific Research Applications

CMAEA has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. CMAEA has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-ethyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-22-21(25)19(15-17-9-12-18(26-2)13-10-17)23-20(24)14-11-16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,22,25)(H,23,24)/b14-11+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXXZVBEJXVSNC-YHJGWEFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-ethyl-3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}prop-2-enamide

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